Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride

描述

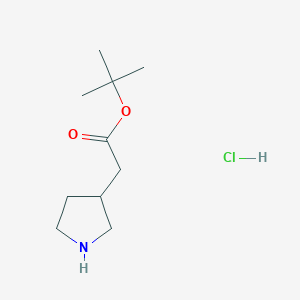

Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride is a pyrrolidine-derived compound featuring a tert-butyl ester and a hydrochloride salt. Its molecular structure includes a five-membered pyrrolidine ring substituted with an acetic acid ester group at the 3-position, with the ester functionality protected by a tert-butyl group. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic applications, particularly in pharmaceutical intermediates or peptidomimetic chemistry.

属性

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFUDQIZOYJRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.

Esterification: The acetic acid moiety is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and signal transduction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride with structurally related compounds from the evidence:

*Note: Molecular formula inferred from structural analogs.

Key Observations:

Substituent Effects: The iodomethyl group in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester enhances its reactivity in cross-coupling or alkylation reactions compared to the acetic acid ester group in the target compound .

Solubility and Stability :

- Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for biological testing. Tert-butyl esters offer stability during synthesis but are cleavable under acidic conditions .

Biological Activity: Isoquinoline derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid HCl) exhibit distinct pharmacological profiles compared to pyrrolidine analogs due to aromatic ring systems .

Physicochemical and Toxicological Profiles

Notes:

- The iodomethyl analog poses higher handling risks (e.g., respiratory irritation) compared to the target compound, as noted in its safety data sheet .

- Bicyclic derivatives may exhibit enhanced metabolic stability due to reduced conformational flexibility .

生物活性

Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, mechanisms of action, and its applications in scientific research.

Overview of this compound

This compound, with the chemical formula C10H19NO2·HCl, features a pyrrolidine ring which is crucial for its biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals and exhibits potential antimicrobial and anticancer properties .

The compound interacts with several enzymes and proteins, influencing various biochemical pathways. Key properties include:

- Enzyme Interaction : It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways, thereby modulating their activity.

- Stability : Studies indicate that the compound remains stable under certain conditions, although it may degrade over time, affecting its efficacy .

Cellular Effects

This compound has profound effects on cellular processes:

- Cell Signaling : It influences cell signaling pathways critical for growth and differentiation. This modulation can lead to altered gene expression patterns and metabolic flux.

- Apoptosis Induction : Research has demonstrated that this compound can induce apoptosis in various cell lines, suggesting its potential as an anticancer agent. For instance, caspase-3 activation studies revealed significant increases in apoptotic activity when treated with the compound .

The molecular mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : The pyrrolidine ring allows the compound to bind to specific molecular targets, influencing enzyme activity and cellular pathways.

- Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, it can alter gene expression, leading to significant biological outcomes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on A549 lung cancer cells, treatment resulted in a 2 to 3-fold increase in caspase-3 activation compared to control groups. This indicates a strong potential for inducing programmed cell death, highlighting its relevance in cancer therapy .

常见问题

Q. What are the standard synthetic routes for preparing Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride, and how are intermediates purified?

Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Alkylation of pyrrolidine derivatives using tert-butyl chloroacetate under anhydrous conditions to form the tert-butyl ester intermediate .

- Step 2 : Acidic cleavage of the tert-butyl ester group using reagents like titanium tetrachloride (TiCl4) in non-aqueous media to yield the carboxylic acid intermediate .

- Step 3 : Hydrochloride salt formation via reaction with HCl gas or aqueous HCl, followed by purification using crystallization from solvents like ethanol or diethyl ether .

Purification : Intermediate products are often purified via column chromatography (e.g., silica gel) or recrystallization. Final product purity (>95%) is confirmed by HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential for quality control?

Answer: Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the pyrrolidine ring structure, tert-butyl ester group, and acetic acid moiety .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect impurities from incomplete ester cleavage or side reactions .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation .

- X-ray Crystallography : For definitive stereochemical assignment if chirality is present .

Q. What precautions are critical when handling this compound in laboratory settings?

Answer:

- Hygroscopicity : Store in airtight containers under inert gas (N2 or Ar) to prevent moisture absorption, which can hydrolyze the ester group .

- Reactivity : Avoid strong acids/bases to prevent premature ester cleavage. Use anhydrous solvents (e.g., THF, DCM) for reactions .

- Safety : Wear PPE (gloves, goggles) due to potential respiratory and eye irritation hazards, as seen in structurally related compounds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral pyrrolidine derivatives?

Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine) or chiral catalysts to direct stereochemistry .

- Asymmetric Hydrogenation : Catalytic hydrogenation with transition-metal complexes (e.g., Ru-BINAP) to achieve high enantiomeric excess (ee) .

- Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved via selective crystallization under controlled conditions .

Q. What mechanistic insights explain the ester cleavage step using TiCl4, and how can side reactions be minimized?

Answer:

Q. How does the tert-butyl ester group influence the compound’s biological activity, and what strategies optimize its stability in vivo?

Answer:

- Role of tert-Butyl Group : Enhances lipophilicity, improving cell membrane permeability. However, it may reduce aqueous solubility, limiting bioavailability .

- Stability Optimization :

- In Vitro Testing : Use simulated biological fluids (e.g., phosphate buffer at pH 7.4) to study hydrolysis kinetics .

Q. How can researchers resolve contradictions in reported synthetic yields, and what factors most significantly impact reproducibility?

Answer:

- Critical Factors :

- Reagent Quality : Anhydrous conditions are essential; trace water hydrolyzes intermediates, reducing yields .

- Catalyst Purity : Metal catalysts (e.g., Pd/C) must be freshly activated to avoid deactivation.

- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from inconsistent heat distribution vs. larger batches .

- Troubleshooting :

Q. What computational methods are used to predict the compound’s reactivity and interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Models electronic properties of the ester group to predict hydrolysis rates .

- Molecular Docking : Simulates binding affinity to enzymes (e.g., proteases) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Tracks conformational changes in aqueous environments to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。